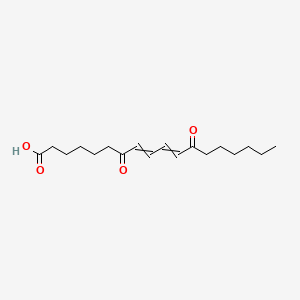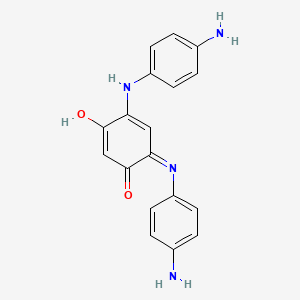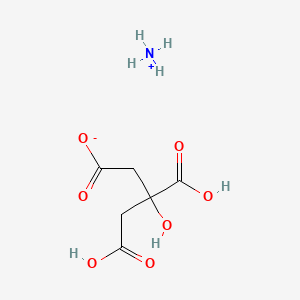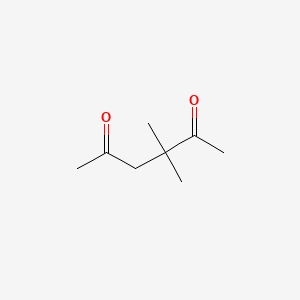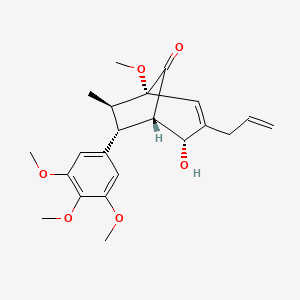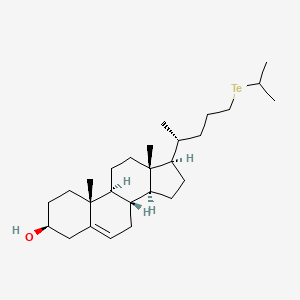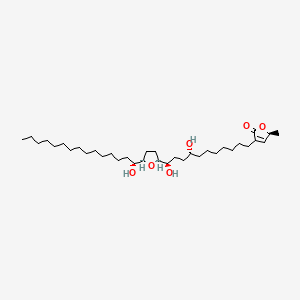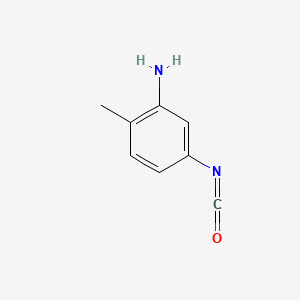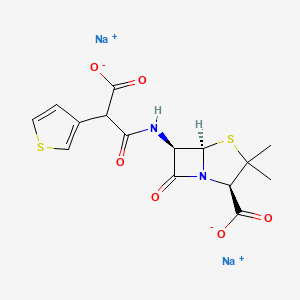
Ticarcillin disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ticarcillin disodium salt is a semisynthetic antibiotic derived from penicillin. It belongs to the class of carboxypenicillins and is known for its broad spectrum of bactericidal activity against many gram-positive and gram-negative aerobic and anaerobic bacteria . It is particularly effective against Pseudomonas aeruginosa and Proteus vulgaris . This compound is often used in combination with clavulanate to enhance its efficacy .
Vorbereitungsmethoden
Ticarcillin disodium salt is synthesized through a series of chemical reactions starting from penicillin. The synthetic route involves the acylation of the penicillin nucleus with a carboxy-3-thienylacetyl group . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the acylation process. Industrial production methods focus on optimizing yield and purity, often involving crystallization and filtration steps to obtain the final product .
Analyse Chemischer Reaktionen
Ticarcillin disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form penicilloic acid.
Wissenschaftliche Forschungsanwendungen
Ticarcillin disodium salt is widely used in scientific research due to its broad-spectrum antibacterial properties. In chemistry, it is used to study the mechanisms of bacterial cell wall synthesis and the effects of β-lactam antibiotics . In biology, it is employed to test the uptake of marker genes into bacteria and to kill Agrobacterium in plant molecular biology . In medicine, it is used to treat various bacterial infections, particularly those caused by gram-negative bacteria . Industrial applications include its use in the production of sterile pharmaceutical preparations .
Wirkmechanismus
The principal mechanism of action of ticarcillin disodium salt revolves around its ability to inhibit the cross-linking of peptidoglycan during bacterial cell wall synthesis . This inhibition prevents the bacteria from forming a stable cell wall, leading to cell lysis and death when the bacteria attempt to divide . The molecular targets involved are penicillin-binding proteins, which are essential for cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Ticarcillin disodium salt is similar to other carboxypenicillins such as carbenicillin and piperacillin . it is unique in its enhanced activity against Pseudomonas aeruginosa and its ability to be combined with clavulanate to overcome β-lactamase resistance . Other similar compounds include ampicillin and amoxicillin, which also belong to the β-lactam class but differ in their spectrum of activity and resistance profiles .
Eigenschaften
Molekularformel |
C15H14N2Na2O6S2 |
|---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
disodium;(2R,5R,6R)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7?,8-,9-,12-;;/m1../s1 |
InChI-Schlüssel |
ZBBCUBMBMZNEME-JKBWWGIOSA-L |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Isomerische SMILES |
CC1([C@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
BRL 2288 BRL-2288 BRL2288 Disodium, Ticarcillin Tarcil Ticar Ticarcillin Ticarcillin Disodium Ticarpen Ticillin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



